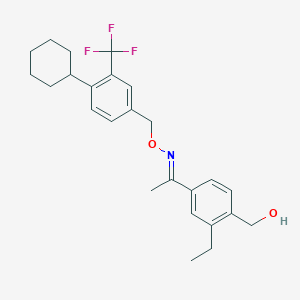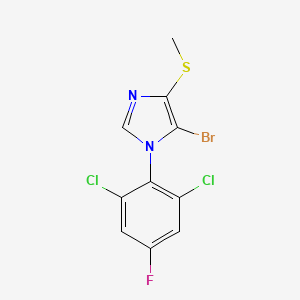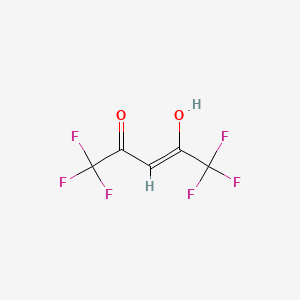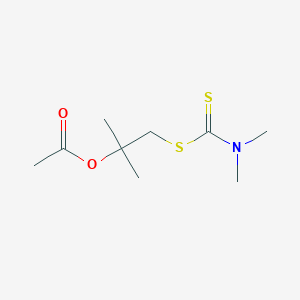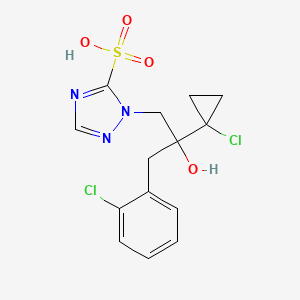
1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorocyclopropyl group, a chlorophenyl group, and a triazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole . The reaction conditions, such as temperature, reaction time, and the ratio of starting reagents, are optimized to achieve high yields. The use of phase transfer catalysts and acid-binding agents can further enhance the efficiency of the reaction .
Industrial Production Methods
For industrial-scale production, the synthetic process is adapted to ensure high yield and purity under mild operating conditions. The reaction is typically carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization, which can achieve a purity of up to 99% .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted triazole derivatives .
Applications De Recherche Scientifique
1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: A key intermediate in the synthesis of prothioconazole, an agricultural fungicide.
Prothioconazole: An agricultural fungicide with a similar triazole structure.
Uniqueness
1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid is unique due to its combination of a chlorocyclopropyl group, a chlorophenyl group, and a triazole ring. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of biological targets, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
178928-73-9 |
|---|---|
Formule moléculaire |
C14H15Cl2N3O4S |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2,4-triazole-3-sulfonic acid |
InChI |
InChI=1S/C14H15Cl2N3O4S/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(17-9-18-19)24(21,22)23/h1-4,9,20H,5-8H2,(H,21,22,23) |
Clé InChI |
IGMSBPDKDGDWJV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=NC=N3)S(=O)(=O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


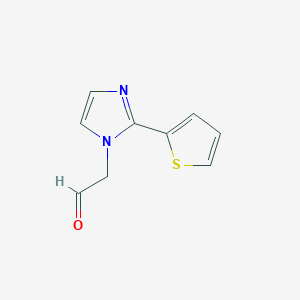


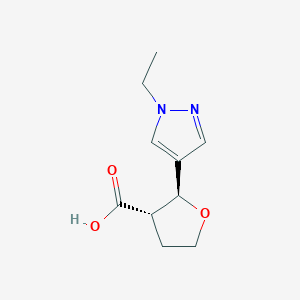
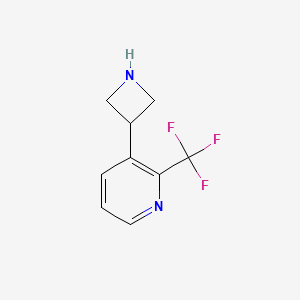
![1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine](/img/structure/B15217392.png)
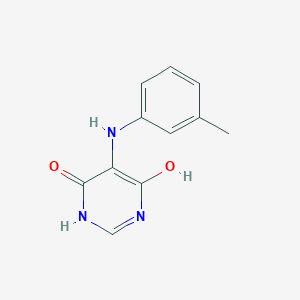
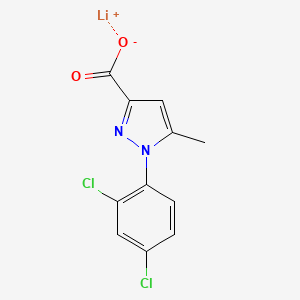
![5'-Bromo-[2,2'-biselenophene]-5-carbaldehyde](/img/structure/B15217403.png)
